molecular formula C10H10N2O2 B5609837 5,6-Dimethylquinoxaline-2,3-diol CAS No. 208403-94-5

5,6-Dimethylquinoxaline-2,3-diol

Cat. No.: B5609837
CAS No.: 208403-94-5
M. Wt: 190.20 g/mol
InChI Key: DBSFLSBCMNMROL-UHFFFAOYSA-N
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Description

5,6-Dimethylquinoxaline-2,3-diol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoxaline core with two methyl groups at positions 5 and 6, and hydroxyl groups at positions 2 and 3.

Preparation Methods

The synthesis of 5,6-Dimethylquinoxaline-2,3-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline core, followed by oxidation to introduce the hydroxyl groups at positions 2 and 3 . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

5,6-Dimethylquinoxaline-2,3-diol undergoes several types of chemical reactions, including:

Scientific Research Applications

5,6-Dimethylquinoxaline-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethylquinoxaline-2,3-diol involves its interaction with specific molecular targets. For example, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate the levels of d-amino acids in the body, which has implications for neurological function and disease . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

5,6-Dimethylquinoxaline-2,3-diol can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

5,6-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFLSBCMNMROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350668
Record name 5,6-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208403-94-5
Record name 5,6-dimethylquinoxaline-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethyl-benzene-1,2-diamine (67.5 g, 496 mmol) in 5N HCl (250 mL) was added oxalic acid dihydrate (69.3 g, 550 mmol). The reaction mixture was heated to 100° C. under stirring. The reaction mixture was stirred for 8 hours and cooled to room temperature. The dark precipitate was filtered, washed, and dried.
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
69.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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